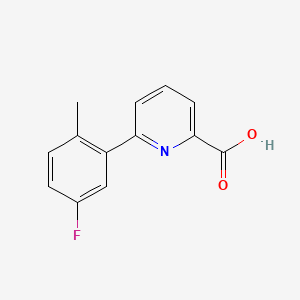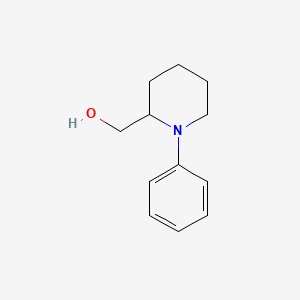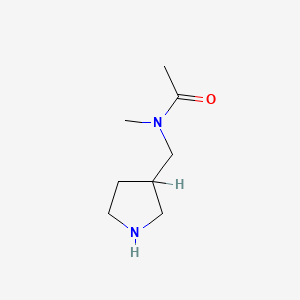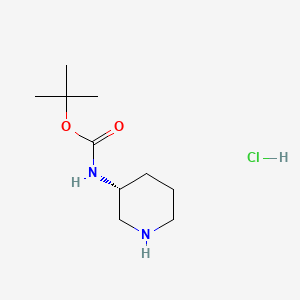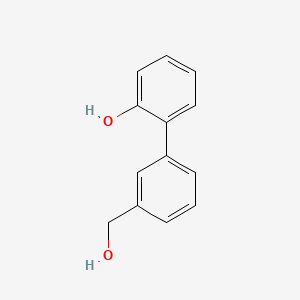
2-(3-Hydroxymethylphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Hydroxymethylphenyl)phenol” is a chemical compound with the molecular formula C13H12O2 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of phenolic compounds like “2-(3-Hydroxymethylphenyl)phenol” can be achieved through various methods. One such method is the Petasis reaction . Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .Molecular Structure Analysis
The molecular structure of “2-(3-Hydroxymethylphenyl)phenol” was optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis
Phenolic compounds, including “2-(3-Hydroxymethylphenyl)phenol”, are known for their reactivity towards electrophilic aromatic substitution . They can form phenoxide ions, which become strong reducing agents in the excited state and can generate reactive radicals from suitable precursors via single-electron transfer processes .Physical And Chemical Properties Analysis
Phenolic compounds, including “2-(3-Hydroxymethylphenyl)phenol”, have unique physical and chemical properties. They generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-(3-Hydroxymethylphenyl)phenol” can be used in the synthesis of various chemical compounds. For example, it is used in the production of 4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol and 4-[2-[Benzyl (tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol .
Pharmaceutical Applications
This compound is found in several pharmaceutical reference materials, indicating its potential use in drug formulation or as a standard for quality control .
Biological Research
Given its phenolic structure, “2-(3-Hydroxymethylphenyl)phenol” may have potential applications in biological research, particularly in studies related to phenolic compounds’ biological activities .
Industrial Applications
Phenolic compounds, including “2-(3-Hydroxymethylphenyl)phenol”, are used in various industrial applications due to their antioxidant, antimicrobial, and anticorrosive properties .
Environmental Science
Phenolic compounds are often studied in environmental science due to their prevalence in industrial waste. Understanding the properties of “2-(3-Hydroxymethylphenyl)phenol” could be useful in developing methods for waste treatment .
Material Science
Phenolic compounds are used in the production of resins, plastics, and coatings. “2-(3-Hydroxymethylphenyl)phenol” could potentially be used in these applications .
Direcciones Futuras
The future directions of research on “2-(3-Hydroxymethylphenyl)phenol” and similar phenolic compounds could involve exploring their potential applications in various industries such as pharmaceutical and food industries . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Mecanismo De Acción
Target of Action
Phenolic compounds are known to interact with a variety of targets in biological systems, including proteins, enzymes, and cell membranes . The specific targets of “2-(3-Hydroxymethylphenyl)phenol” would depend on its specific structure and properties.
Mode of Action
Phenolic compounds can interact with their targets in several ways. For example, they can bind to proteins and enzymes, altering their structure and function . They can also interact with cell membranes, potentially disrupting their integrity .
Biochemical Pathways
Phenolic compounds are involved in various biochemical pathways. They are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structures. Some phenolic compounds are readily absorbed and distributed throughout the body, while others are metabolized and excreted quickly .
Result of Action
The effects of phenolic compounds at the molecular and cellular level can include changes in enzyme activity, protein function, and cell membrane integrity . These changes can have downstream effects on cellular processes and overall organism health.
Action Environment
The action, efficacy, and stability of phenolic compounds can be influenced by various environmental factors. These can include the presence of other chemicals, pH, temperature, and light conditions .
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUGBQFZWKEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxymethylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


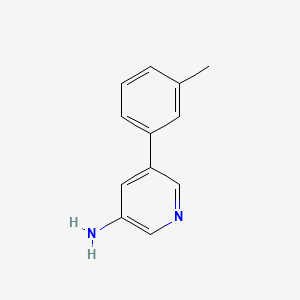
![3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572443.png)
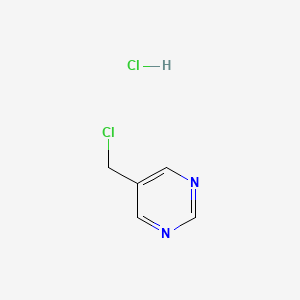
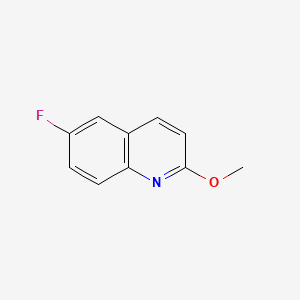


![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)
